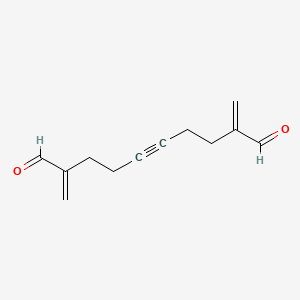
5-Decynedial, 2,9-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decynedial, 2,9-bis(methylene)-: is a chemical compound characterized by the presence of two methylene groups and a decyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decynedial, 2,9-bis(methylene)- typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method includes the cross-cyclomagnesiation of 2-(7,8-nonadien-1-yloxy)tetrahydropyran and 1,2-heptadiene with ethylmagnesium bromide (EtMgBr) catalyzed by Cp2TiCl2. The reaction conditions are as follows: 1:2:EtMgBr:Mg:[Ti] = 10:12:40:30:1, in diethyl ether (Et2O), for 6 hours at 20-22°C .
Industrial Production Methods: While specific industrial production methods for 5-Decynedial, 2,9-bis(methylene)- are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Decynedial, 2,9-bis(methylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: 5-Decynedial, 2,9-bis(methylene)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound can be used to study the effects of specific structural motifs on biological activity. It may also serve as a precursor for biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals or therapeutic agents. The compound’s reactivity and structural features make it a candidate for drug discovery and development.
Industry: In industrial applications, 5-Decynedial, 2,9-bis(methylene)- can be used in the production of specialty chemicals, materials science, and nanotechnology. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Decynedial, 2,9-bis(methylene)- involves its interaction with molecular targets through its reactive methylene groups and decyne backbone. These interactions can lead to various chemical transformations, depending on the specific context and conditions. The compound may act as a nucleophile or electrophile, participating in different pathways to exert its effects.
Comparison with Similar Compounds
2,2′-(Iminobis(methylene))bis(benzimidazolium) bis(p-toluenesulfonate): This compound shares the bis(methylene) motif but differs in its overall structure and applications.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another compound with bis(methylene) groups, used in different contexts such as photodynamic applications.
Uniqueness: 5-Decynedial, 2,9-bis(methylene)- is unique due to its decyne backbone and the specific positioning of the methylene groups
Properties
CAS No. |
832688-89-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,9-dimethylidenedec-5-ynedial |
InChI |
InChI=1S/C12H14O2/c1-11(9-13)7-5-3-4-6-8-12(2)10-14/h9-10H,1-2,5-8H2 |
InChI Key |
ARGDAVAJLLIXFM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC#CCCC(=C)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















